molecular formula C6H7IS B1296567 3-Iodo-2,5-dimethylthiophene CAS No. 40197-02-2

3-Iodo-2,5-dimethylthiophene

Cat. No.: B1296567
CAS No.: 40197-02-2
M. Wt: 238.09 g/mol
InChI Key: SHOXGOWAOZUVEB-UHFFFAOYSA-N
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Description

3-Iodo-2,5-dimethylthiophene is an organic compound with the molecular formula C8H9IS. It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Biochemical Analysis

Biochemical Properties

3-Iodo-2,5-dimethylthiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of kinases, which are crucial for cell signaling . Additionally, this compound may impact the expression of genes involved in inflammation and cell proliferation, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, thiophene derivatives have been shown to inhibit certain kinases, which play a role in cell signaling pathways . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, such as changes in cell proliferation or apoptosis.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage may lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can affect its biological activity and overall function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,5-dimethylthiophene typically involves the iodination of 2,5-dimethylthiophene. One common method includes the reaction of 2,5-dimethylthiophene with iodine in the presence of a base such as sodium bicarbonate in a solvent like acetonitrile at room temperature . Another method involves the use of n-butyllithium and iodine in tetrahydrofuran at low temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2,5-dimethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Iodo-2,5-dimethylthiophene is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

3-iodo-2,5-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOXGOWAOZUVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305462
Record name 3-iodo-2,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40197-02-2
Record name 40197-02-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170827
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-iodo-2,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-2,5-dimethylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3-Iodo-2,5-dimethylthiophene?

A1: While the research article primarily focuses on the final diarylethene derivative, it does mention the use of this compound as a starting material []. Based on its name, we can deduce the following:

    Q2: What is the role of this compound in the synthesis of the diarylethene derivative?

    A2: The research describes a synthetic route where this compound reacts with BuLi (butyllithium) to form an organolithium intermediate []. This intermediate then reacts with 3-methyl-5-(p-methoxyphenyl)thien-2-ylperfluorocyclopentene to yield the final diarylethene derivative, 1-(2,5-dimethylthien-3-yl)-2-[3-methyl-5-(p-methoxyphenyl)thien-2-yl]perfluorocyclopentene.

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